molecular formula C16H23N7O2 B223282 Eptapirone CAS No. 179756-85-5

Eptapirone

Cat. No.: B223282
CAS No.: 179756-85-5
M. Wt: 345.40 g/mol
InChI Key: NMYAHEULKSYAPP-UHFFFAOYSA-N
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Description

Mechanism of Action

Eptapirone acts as a full agonist at the 5-HT1A receptor . Its intrinsic activity is approximately equal to that of serotonin . This mechanism of action makes it a potential candidate for the treatment of depression and anxiety disorders .

Safety and Hazards

Eptapirone is toxic and can cause serious damage to health by prolonged exposure . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It also poses possible risks of impaired fertility and harm to unborn child .

Preparation Methods

The synthesis of Eptapirone involves a multi-step process. The compound consists of a heterocyclic aromatic portion and an aliphatic portion. The synthetic route includes the following key steps :

    Cyclization: Using sodium hydroxide and ethylene glycol as solvents, resulting in a yield of 61.6% for 1,2,4-triazine-3,5(2H,4H)-dione.

    Formation of 4-tert-butyl (pyrimidin-2-yl)piperazine-1-carboxylate: Achieved under optimized conditions using triethylamine as a base, ethanol as a solvent, and a reaction temperature of 50°C for 16 hours, yielding 63.1%.

    Nucleophilic Substitution Reaction: The final step involves using potassium carbonate as a base, acetonitrile as a solvent, and sodium iodide as a catalyst at 50°C for 12 hours, resulting in a yield of 49.6%.

The main advantages of this route are the acceptable product purity, commercial availability of all starting materials, and the absence of high temperature, high pressure, and noble metal catalysts, making it feasible for commercial applications .

Properties

IUPAC Name

4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYAHEULKSYAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170857
Record name Eptapirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179756-85-5
Record name Eptapirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179756855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eptapirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPTAPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M824XRO8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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